1-(4-Bromophenyl)-2,2-difluoroethanone
Overview
Description
1-(4-Bromophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a difluoroethanone group
Mechanism of Action
Target of Action
Similar compounds have shown activity against various biological targets . For instance, some hydrazine-coupled pyrazole derivatives, which bear a bromophenyl group, have demonstrated potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the bromophenyl group is a common structural motif in many bioactive compounds and can interact with various biological targets through different mechanisms .
Biochemical Pathways
Related compounds have been found to interfere with the life cycle of parasites such asLeishmania and Plasmodium .
Pharmacokinetics
The presence of the bromophenyl group could potentially influence these properties, as bromine atoms are known to enhance lipophilicity, which can affect absorption and distribution .
Result of Action
Related compounds have shown significant antiparasitic activity, suggesting that they may interfere with essential biological processes in parasites .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)-2,2-difluoroethanone could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which in turn could influence its absorption and distribution . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction typically requires a catalyst such as zinc chloride and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. Post-reaction, the product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-Bromophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the difluoro group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-2,2-difluoroethanone:
1-(4-Bromophenyl)-2,2-difluoropropanone: Addition of an extra carbon atom changes the compound’s structure and properties.
Uniqueness: 1-(4-Bromophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2-difluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWQWKDUPKRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570798 | |
Record name | 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173974-88-4 | |
Record name | 1-(4-Bromophenyl)-2,2-difluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173974-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)-2,2-difluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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